Cas no 512-65-2 (α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-)

α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)- structure
512-65-2 structure
Product Name:α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-
CAS No:512-65-2
MF:C24H42O21
MW:666.577690601349
CID:1574483
PubChem ID:25079986
Update Time:2024-03-01

α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)- Chemical and Physical Properties

Names and Identifiers

    • (2S,3R,4S,5R,6S)-6-{[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tetrahydro-2H-pyran-2-yl]oxy}tetrahydrofuran-2-yl]methoxy}
    • (2S,3R,4S,5R,6S)-6-{[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tet
    • α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-
    • Q27103221
    • Hexopyranosyl-(1->1)hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranoside
    • 1(F)-alpha-D-galactosylraffinose
    • 512-65-2
    • CHEBI:27603
    • alpha-D-Gal-(1->6)-alpha-D-Glc-(1->2)-beta-D-Fru-(1↔1)-alpha-D-Gal
    • 1F-alpha-D-Galactosylraffinose
    • C08242
    • DTXSID40965467
    • Lychnose
    • (2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • alpha-D-galactopyranosyl-(1->1)-beta-D-fructofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside
    • Inchi: 1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-4-9-12(30)16(34)19(37)23(43-9)45-24(20(38)13(31)8(3-27)44-24)5-40-22-18(36)15(33)11(29)7(2-26)42-22/h6-23,25-38H,1-5H2
    • InChI Key: BNOGJEJAYILSFT-UHFFFAOYSA-N
    • SMILES: C(O)C1OC(OCC2OC(OC3(OC(CO)C(O)C3O)COC3OC(CO)C(O)C(O)C3O)C(O)C(O)C2O)C(O)C(O)C1O

Computed Properties

  • Exact Mass: 666.22185834g/mol
  • Monoisotopic Mass: 666.22185834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 14
  • Hydrogen Bond Acceptor Count: 21
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 11
  • Complexity: 933
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 19
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -8
  • Topological Polar Surface Area: 348Ų
Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.